Monocarboxyisodecyl Phthalate-d4
Description
Introduction to Monocarboxyisodecyl Phthalate-d4
Chemical Classification and Structure
This compound is classified under organic compounds, specifically within the category of benzenoids, representing a derivative of phthalic acid that incorporates deuterium atoms for enhanced analytical capabilities. The compound belongs to the broader classification of phthalate esters, which are characterized by their ester linkages to a benzene ring structure. This particular derivative features a complex molecular structure that combines the fundamental phthalate backbone with specialized functional groups and isotopic labeling.
The molecular structure of this compound is characterized by multiple distinctive components that define its chemical behavior and analytical utility. According to detailed structural analysis, the compound features a phthalate backbone consisting of two carboxylic acid groups attached to a benzene ring, along with a long-chain alkyl group derived from isodecyl alcohol. The incorporation of deuterium atoms provides isotopic distinction that enables precise analytical tracking and quantification in complex biological and environmental matrices.
The molecular formula for this compound has been reported with some variation across different sources, reflecting potential differences in structural interpretation or analytical methodology. Safety documentation indicates a molecular formula of C18H20D4O6 with associated deuterium incorporation. However, alternative product specifications suggest a molecular formula of C18H22D4O4 with a corresponding molecular weight of 310.42 daltons. These variations may reflect different structural isomers or analytical approaches to characterizing this complex deuterated compound.
The compound exhibits a sophisticated three-dimensional structure that incorporates both aromatic and aliphatic components, creating a molecular architecture that facilitates its function as both a metabolite marker and analytical standard. The presence of multiple functional groups, including carboxylic acid moieties and ester linkages, contributes to its chemical reactivity and biological relevance. The deuterium substitution pattern plays a crucial role in maintaining structural integrity while providing isotopic distinction for analytical applications.
Physical and Chemical Properties
The physical and chemical properties of this compound reflect its complex molecular structure and deuterium incorporation, resulting in characteristics that distinguish it from both its non-deuterated counterparts and other phthalate derivatives. Comprehensive analysis of these properties provides essential information for handling, storage, and analytical applications of this specialized compound.
The compound presents as a solid material under standard laboratory conditions, specifically appearing as an off-white solid according to detailed physical characterization. This solid-state existence at room temperature reflects the substantial molecular weight and intermolecular forces associated with the extended hydrocarbon chain and aromatic ring system. The melting point has been precisely determined to range between 96 and 98 degrees Celsius, indicating a relatively well-defined crystalline structure with consistent thermal properties.
Detailed thermal analysis reveals that the compound maintains stability across a significant temperature range before undergoing phase transition. The narrow melting point range suggests high purity and structural uniformity, which are essential characteristics for analytical reference standards. The thermal properties also indicate that the compound can be handled safely under normal laboratory conditions without concern for premature decomposition or phase changes.
Chemical stability represents another critical aspect of the compound's property profile, with documentation indicating stability under normal storage conditions when maintained in appropriate environments. The compound demonstrates compatibility with common laboratory solvents, including dimethyl sulfoxide and methanol, which facilitates its use in various analytical applications. This solubility profile enables effective dissolution and preparation of solutions for chromatographic analysis and other research applications.
The following table summarizes the key physical and chemical properties of this compound:
Relationship to Phthalate Family
Parent Compounds: Diisodecyl Phthalate (Diisodecyl Phthalate)
Diisodecyl phthalate serves as the primary parent compound from which this compound derives its fundamental structural characteristics and chemical properties. This relationship establishes the foundation for understanding the metabolic pathways and analytical applications associated with the deuterated derivative. Diisodecyl phthalate represents a commonly used plasticizer that has found extensive application in the production of flexible polyvinyl chloride and various industrial materials.
The parent compound diisodecyl phthalate exists as a complex mixture of compounds derived from the esterification of phthalic acid and isomeric decyl alcohols, creating a diverse array of structural isomers that contribute to its functional properties. This structural complexity translates into the derivative compounds, including this compound, which inherit similar structural diversity and chemical behavior patterns. The relationship between parent and derivative compounds involves metabolic transformation processes that result in the formation of mono-ester derivatives through hydrolytic pathways.
Regulatory attention has been focused on diisodecyl phthalate due to its widespread use and potential environmental implications, with recent risk evaluations conducted by the United States Environmental Protection Agency determining specific risk profiles associated with occupational exposure scenarios. These evaluations have identified diisodecyl phthalate as presenting unreasonable risk under certain exposure conditions, particularly for female workers of reproductive age exposed through inhalation of aerosol products containing the compound. The comprehensive risk assessment framework applied to the parent compound provides important context for understanding the significance of metabolite monitoring and analytical methods.
The deuterated version of this secondary metabolite provides additional analytical advantages through stable isotope labeling techniques that enable internal standardization and improved analytical precision. The incorporation of deuterium atoms maintains the essential chemical and biological properties of the native compound while providing mass spectrometric distinction that facilitates accurate quantification in complex biological matrices. This combination of biological relevance and analytical utility establishes this compound as an essential reference standard for phthalate exposure assessment and metabolic studies.
Historical Context and Development
The development of this compound as an analytical reference standard reflects the evolution of phthalate research and the growing recognition of the importance of metabolite analysis in exposure assessment and toxicological studies. The historical trajectory of phthalate research has been shaped by increasing awareness of environmental contamination, human exposure patterns, and the need for sophisticated analytical methods to support regulatory decision-making and public health protection efforts.
The scientific foundation for understanding phthalate metabolism and the significance of metabolite analysis emerged from decades of research into the environmental fate and biological processing of these widely used industrial chemicals. Early investigations focused primarily on parent phthalate compounds and their direct detection in environmental and biological samples. However, as analytical capabilities advanced and understanding of metabolic processes deepened, attention shifted toward metabolite analysis as a more sensitive and informative approach to exposure assessment.
Properties
Molecular Formula |
C₁₈H₂₀D₄O₆ |
|---|---|
Molecular Weight |
340.4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Deuterated Phthalates
Structural and Functional Differences
Deuterated phthalates vary in alkyl chain length, branching, and functional groups, influencing their physicochemical properties and applications. Below is a detailed comparison:
Table 1: Key Structural and Analytical Parameters
Key Observations:
Chain Length and Branching: this compound has the longest alkyl chain (C10 branched) among monoesters, enhancing hydrophobicity compared to shorter analogs like Monoisopropyl Phthalate-d4 (C3) . Diisononyl Phthalate-d4, a diester, exhibits greater molecular weight (422.63 vs. 310.42) and hydrophobicity due to dual C9 chains .
Functional Groups: The carboxy-terminated chain in this compound distinguishes it from non-functionalized analogs (e.g., Monoisodecyl Phthalate-d4), enabling ionic interactions in aqueous matrices . Diesters (e.g., DBP-d4) lack polar termini, making them more suitable for non-polar solvent systems .
Table 2: Analytical Utility in Chromatography and Spectroscopy
*Estimated based on structural analogs in .
Key Findings:
- Chromatographic Behavior: this compound’s polar carboxy group necessitates reverse-phase LC-MS/MS for optimal separation, unlike diesters (e.g., DBP-d4), which elute earlier in GC/MS . Diisononyl Phthalate-d4’s high hydrophobicity delays retention in GC systems, making NMR preferable for tracking deuterium positions .
- Spectroscopic Signatures: Deuterium substitution in this compound reduces background noise in MS by eliminating proton-related isotopes, enhancing sensitivity in trace analysis . Diisononyl Phthalate-d4’s deuterium atoms produce distinct NMR splitting patterns, aiding reaction pathway elucidation .
Metabolic and Environmental Relevance
- Biodegradation: this compound is a primary metabolite of diisodecyl phthalate (DIDP), mimicking human exposure pathways . In contrast, diesters like DBP-d4 degrade into monoesters (e.g., monobutyl phthalate) before excretion .
- Environmental Persistence: The carboxy group in this compound increases water solubility (~50 µg/mL) compared to non-functionalized analogs, accelerating biodegradation in aquatic systems . Diester analogs (e.g., Diisononyl Phthalate-d4) persist longer due to hydrophobic partitioning into sediments .
Q & A
Q. How should Monocarboxyisodecyl Phthalate-d4 be prepared and stored to ensure stability in analytical studies?
this compound should be prepared in acetonitrile as a solvent and stored at –20°C to prevent degradation. Fresh preparation weekly is recommended, as studies show no observable degradation under these conditions . For long-term storage, maintain aliquots at +4°C with inert atmosphere protection to avoid hydrolysis or isotopic exchange .
Q. What role does this compound play as an internal standard in chromatographic analyses?
As a deuterated internal standard (IS), it corrects for matrix effects (e.g., ion suppression/enhancement) in GC-MS or LC-MS workflows. Its distinct mass spectrometry (MS) peaks (e.g., m/z shifts due to deuterium) allow precise quantification of non-deuterated phthalates in complex mixtures like biological fluids or environmental samples . For example, deuterated phthalates are spiked into samples before extraction to normalize recovery rates .
Q. What purity specifications are critical when selecting this compound for metabolic pathway studies?
A minimum purity of >95% (HPLC) is required to avoid interference from unlabelled analogs or degradation products. Confirm purity using orthogonal methods:
- NMR spectroscopy to verify deuterium incorporation at specific positions .
- High-resolution MS to validate molecular weight and isotopic integrity .
Advanced Research Questions
Q. How can researchers optimize the use of this compound in quantifying phthalate metabolites in biological samples?
- Ionization Efficiency Calibration : Use isotope dilution analysis (IDA) to account for ionization variability in MS. Spike deuterated IS at the extraction stage to match the physicochemical behavior of target analytes .
- Recovery Validation : Perform spike-and-recovery experiments in representative matrices (e.g., urine, serum) to assess extraction efficiency (target: 85–115%) .
- Cross-Validation : Compare results with alternative IS (e.g., Di-n-butyl Phthalate-d4) to identify method-specific biases .
Q. What methodologies are recommended for resolving data discrepancies when using this compound in complex environmental matrices?
- Matrix Effect Mitigation : Employ clean-up steps (e.g., solid-phase extraction with C18 cartridges) to remove co-eluting contaminants that distort MS signals .
- Isotope Dilution Quantification : Use deuterated IS to correct for signal suppression caused by humic acids or lipids in environmental samples .
- Data Reconciliation : If discrepancies persist, validate results using orthogonal techniques (e.g., NMR for structural confirmation or alternative chromatographic columns) .
Q. How does the deuterium substitution in this compound influence its pharmacokinetic tracing in in vivo studies?
- Metabolic Tracing : Deuterium labeling creates distinct MS/MS fragmentation patterns, enabling differentiation between endogenous phthalates and exogenous exposure in metabolic studies .
- Isotope Effect Minimization : The small mass difference (Δm = 4 Da) ensures minimal alteration in enzymatic hydrolysis rates, preserving metabolic pathway accuracy .
- Longitudinal Monitoring : Use time-course MS analyses to track deuterated monoester metabolites (e.g., Mono(4-carboxybutyl) Phthalate-d4) in urine or plasma for exposure assessment .
Methodological Notes
- Synthesis Validation : For custom-synthesized batches, confirm deuteration efficiency (>98%) via isotopic ratio MS and compare retention times with non-deuterated analogs .
- QA/QC Protocols : Include blanks, duplicates, and certified reference materials (CRMs) in each batch to ensure method reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
